molecular formula C25H31NO3 B1671318 Estredox CAS No. 103562-82-9

Estredox

Cat. No.: B1671318
CAS No.: 103562-82-9
M. Wt: 393.5 g/mol
InChI Key: KTMLJZFJHDUEAU-BZDYCCQFSA-N
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Preparation Methods

Estredox is synthesized through a redox-based chemical delivery system for estradiol. The synthetic route involves the attachment of estradiol to a dihydropyridine-pyridinium salt carrier, which facilitates brain-targeted delivery . The preparation method includes the following steps:

Industrial production methods involve large-scale synthesis and purification processes, ensuring the stability and consistency of the final product .

Chemical Reactions Analysis

Estredox undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major product formed from these reactions is estradiol, which exerts its therapeutic effects in the brain .

Properties

CAS No.

103562-82-9

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1

InChI Key

KTMLJZFJHDUEAU-BZDYCCQFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene
CDS-E2
E2-CDS
estradiol 17-dihydrotrigonelline
estradiol chemical delivery system

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estredox
Reactant of Route 2
Estredox
Reactant of Route 3
Estredox
Reactant of Route 4
Estredox
Reactant of Route 5
Estredox
Reactant of Route 6
Estredox

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